molecular formula C5H2ClNO4S B1367418 5-Chloro-4-nitrothiophene-2-carboxylic acid CAS No. 89166-85-8

5-Chloro-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1367418
CAS No.: 89166-85-8
M. Wt: 207.59 g/mol
InChI Key: FZKDYXWPDMALDM-UHFFFAOYSA-N
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Description

5-Chloro-4-nitrothiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H3ClNO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Biochemical Analysis

Biochemical Properties

5-Chloro-4-nitrothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in oxidative stress responses, leading to changes in cellular redox states .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in certain cell types, leading to alterations in gene expression related to antioxidant defenses. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with transcription factors or signaling molecules. These interactions result in a cascade of molecular events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression. Additionally, the stability of this compound under different storage conditions can impact its efficacy in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a specific dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the balance of reactive oxygen species (ROS) and antioxidant defenses, thereby affecting cellular redox states. Additionally, it may participate in pathways related to detoxification and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these molecules. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-chlorothiophene-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually quenched with water, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-4-nitrothiophene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are also employed in the development of materials with specific electronic properties .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5-chloro-4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKDYXWPDMALDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527608
Record name 5-Chloro-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89166-85-8
Record name 5-Chloro-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 351A (1 equiv) was dissolved in a methanol/water 3/1 mixture followed by the addition of lithium hydroxide (5 equiv). The resultant solution was stirred at room temperature for 24 hours followed by the addition of 1N aqueous hydrochloric acid until the solution was a pH of 2. The mixture was then extracted with ethyl acetate, the organic extracts dried and concentrated under vacuum to provide the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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